3-(Methoxymethyl)piperidine
Overview
Description
3-(Methoxymethyl)piperidine is an organic compound with the molecular formula C7H15NO. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a methoxymethyl group attached to the piperidine ring. It is commonly used in organic synthesis and has various applications in the pharmaceutical and chemical industries.
Mechanism of Action
Target of Action
3-(Methoxymethyl)piperidine is a complex organic compound . . It’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Piperidine derivatives are known to participate in various chemical reactions, such as the suzuki–miyaura (sm) cross-coupling . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
For instance, piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Moreover, piperidine and its derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Pharmacokinetics
Piperidine derivatives are known to be widely used as building blocks in the synthesis of organic compounds, including medicinal products .
Result of Action
Piperidine derivatives have been found to exhibit various therapeutic effects, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic activities .
Action Environment
It’s worth noting that the success of the suzuki–miyaura (sm) cross-coupling, a reaction in which piperidine derivatives are known to participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
For instance, some piperidine derivatives have been found to inhibit certain enzymes, leading to potential anticancer effects .
Cellular Effects
Related piperidine compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Piperidine derivatives have been found to be involved in various metabolic pathways, including those involving enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with formaldehyde and methanol under acidic conditions. The reaction proceeds via the formation of a methoxymethyl intermediate, which subsequently reacts with piperidine to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 3-(Hydroxymethyl)piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methoxymethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, lacking the methoxymethyl group.
3-(Hydroxymethyl)piperidine: A reduction product of 3-(Methoxymethyl)piperidine.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and solubility, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-(methoxymethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNNEPYIBDITIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589368 | |
Record name | 3-(Methoxymethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116574-72-2 | |
Record name | 3-(Methoxymethyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116574-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Methoxymethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methoxymethyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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